B1578446 Odorranain-H-RA1 peptide precursor

Odorranain-H-RA1 peptide precursor

Cat. No.: B1578446
Attention: For research use only. Not for human or veterinary use.
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Description

Odorranain-H-RA1 is an antimicrobial peptide precursor derived from the skin secretions of the amphibian Odorrana andersonii (Golden crossband frog). Its mature form exhibits broad-spectrum antimicrobial activity by disrupting microbial membranes, a common mechanism among amphibian-derived bioactive peptides . Its amphipathic structure, enriched with hydrophobic residues (e.g., Leu, Phe), facilitates interactions with lipid bilayers, leading to membrane permeabilization and microbial cell death .

Odorranain-H-RA1 is synthesized via solid-phase peptide synthesis (SPPS), achieving >95% purity, with 98% and 99% purity available upon request. Post-synthesis, trifluoroacetic acid (TFA) removal is recommended for cellular assays to avoid interference with biological systems .

Properties

bioactivity

Antimicrobial

sequence

TMKKPLLLLFFFGTINLSFCQ

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Peptides

Structural and Functional Features

Table 1: Structural and Functional Comparison of Odorranain-H-RA1 with Similar Peptides
Compound Name Source Organism Amino Acid Sequence Key Structural Features Mechanism of Action Antimicrobial Efficacy
Odorranain-H-RA1 Odorrana andersonii TLKKPLSLLFFLGTINLSLCQ (20 aa) Amphipathic, hydrophobic residues Membrane disruption via pore formation Broad-spectrum
RL-RL10 Rana limnocharis RLFKCWKKDS (10 aa) Cationic, cysteine-rich Membrane destabilization Gram-negative bacteria
Esculentin-2a-02 Rana esculenta Not fully disclosed Glycine-leucine repeats Pore formation, membrane lysis Broad-spectrum
Rana Box Motif Peptides Various Rana species C-terminal disulfide bridge motif Stabilized by disulfide bonds Membrane permeabilization Antibacterial
Glycine-Rich Peptides Multiple amphibians Glycine-rich domains (e.g., GGGX) Flexible, non-amphipathic Membrane integrity disruption Antifungal

Key Differences and Research Findings

Sequence Diversity and Membrane Interaction

  • Odorranain-H-RA1’s extended hydrophobic core (e.g., PLSLLFFL) enables deeper insertion into lipid bilayers compared to shorter peptides like RL-RL10 .
  • RL-RL10 and Esculentin-2a-02 lack sequence similarity in their mature forms despite shared precursor motifs, suggesting divergent evolutionary optimization for specific pathogens .

Mechanistic Variations

  • Rana Box Motif Peptides : Depend on disulfide bridges for structural stability, limiting flexibility but enhancing resistance to proteolytic degradation. In contrast, Odorranain-H-RA1’s activity relies on amphipathicity rather than covalent bonds .
  • Glycine-Rich Peptides : Exhibit flexibility for targeting fungal membranes but show reduced efficacy against bacteria compared to Odorranain-H-RA1 .

Synthesis and Practical Considerations Odorranain-H-RA1 requires stringent TFA removal for cellular assays due to its interference with glycine receptors and cell viability . This step is less critical for disulfide-stabilized peptides like Rana Box derivatives.

Research Implications and Limitations

  • Advantages of Odorranain-H-RA1 : Its broad-spectrum activity and robust membrane disruption mechanism make it a promising candidate for combating antibiotic-resistant pathogens.
  • Challenges: Sequence discrepancies between studies (e.g., 20 vs. 21 amino acids) highlight the need for standardized isolation and characterization protocols .
  • coli and P. aeruginosa .

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